![molecular formula C21H22ClN5O5 B4936445 N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide
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Overview
Description
N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BCT-197, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. BCT-197 has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer properties, making it a promising candidate for the treatment of a wide range of diseases.
Mechanism of Action
N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide works by inhibiting the activity of a protein called galectin-3, which is involved in inflammation, fibrosis, and cancer progression. By inhibiting galectin-3, N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide reduces inflammation and fibrosis, and can also inhibit cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have a number of biochemical and physiological effects in preclinical models. In IPF models, N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce lung fibrosis and improve lung function. In NASH models, N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to reduce liver inflammation and fibrosis, as well as improve metabolic parameters. In cancer models, N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide is its specificity for galectin-3, which makes it a potentially safer and more effective therapeutic agent than non-specific inhibitors. However, one limitation of N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide is its poor solubility, which can make it difficult to administer in preclinical and clinical studies.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is the development of more soluble formulations of N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, which could improve its bioavailability and efficacy. Another area of interest is the investigation of N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide in combination with other therapeutic agents, such as immunotherapies or chemotherapy, for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide involves several steps, including the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride to form 4-chloro-3-nitrobenzoic acid. This acid is then reacted with piperazine to form the intermediate compound, 4-chloro-3-nitro-N-(1-piperazinyl)benzamide. Finally, this intermediate is reacted with ethylenediamine to form N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide.
Scientific Research Applications
N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been extensively studied in preclinical models for various diseases, including idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and cancer. In these studies, N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have anti-inflammatory and anti-fibrotic effects, as well as anti-cancer properties.
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O5/c22-16-4-6-17(7-5-16)24-20(29)19(28)23-8-9-25-10-12-26(13-11-25)21(30)15-2-1-3-18(14-15)27(31)32/h1-7,14H,8-13H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRAMSVOJFBLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide |
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